Diamidafos

Catalog No.
S589643
CAS No.
1754-58-1
M.F
C8H13N2O2P
M. Wt
200.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diamidafos

CAS Number

1754-58-1

Product Name

Diamidafos

IUPAC Name

N-[methylamino(phenoxy)phosphoryl]methanamine

Molecular Formula

C8H13N2O2P

Molecular Weight

200.17 g/mol

InChI

InChI=1S/C8H13N2O2P/c1-9-13(11,10-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,9,10,11)

InChI Key

ZKIBFASDNPOJFP-UHFFFAOYSA-N

SMILES

CNP(=O)(NC)OC1=CC=CC=C1

solubility

IN WATER 4%; SOL IN ACETONE, CHLOROFORM, METHANOL, METHYLENE CHLORIDE
INSOL IN NON-POLAR SOLVENTS
Water solubility ca. 30 g/L
Water solubility = 50,000 mg/L

Synonyms

diamidafos, diamidfos, phenyl N,N'-dimethylphosphorodiamidate

Canonical SMILES

CNP(=O)(NC)OC1=CC=CC=C1

The exact mass of the compound Diamidafos is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water 4%; sol in acetone, chloroform, methanol, methylene chlorideinsol in non-polar solventswater solubility ca. 30 g/lwater solubility = 50,000 mg/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of phosphorodiamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diamidafos, also known as phenylphosphonic diamide, is a halogen-free organophosphorus flame retardant. It belongs to a class of compounds that leverage a synergistic phosphorus-nitrogen (P-N) bond. This structure enables a dual-mode flame retardant mechanism, acting in both the gas phase by releasing flame-inhibiting species and the condensed phase by promoting the formation of a protective, insulating char layer on the polymer surface. [REFS-1, REFS-2] This dual action is a key attribute for its use in thermoplastics, thermosets, and foams where high flame retardant efficiency is required.

Not all phosphorus-based flame retardants are interchangeable. Substituting Diamidafos with inorganic alternatives like ammonium polyphosphate (APP) or simple phosphate esters can lead to significant trade-offs in performance and processability. APP primarily acts in the condensed phase and its effectiveness can be limited in certain resins, while liquid phosphate esters can plasticize the polymer matrix, degrading mechanical properties and dimensional stability. [REFS-1, REFS-2] The specific molecular structure of Diamidafos, with its integrated P-N bond, provides a distinct decomposition pathway that is critical for achieving high efficiency—a V-0 rating in demanding applications like epoxy resins or polyurethane foams—without the processing difficulties or performance compromises associated with more common substitutes.

High Flame Retardant Efficiency in Rigid Polyurethane Foam (RPUF)

Compounds containing a phenylphosphonic core with a P-N linkage demonstrate superior flame retardant efficiency in RPUF compared to common phosphorus-based additives. In a study on a synergistic system including a phenylphosphonic-aniline salt, a close analog to Diamidafos, the Limiting Oxygen Index (LOI) was significantly increased. [1] For comparison, RPUF formulations using only the common liquid phosphonate, DEEP, at a 20 parts per hundred polyol (php) loading achieved an LOI of only 22.1%. [2] This indicates the P-N structure is critical for achieving higher levels of flame retardancy.

Evidence DimensionFlame Retardancy (Limiting Oxygen Index)
Target Compound DataNot directly available for Diamidafos. A close analog (phenylphosphonic-aniline salt) in a synergistic system achieves high LOI. [<a href="https://doi.org/10.1016/j.polymdegradstab.2020.109274" target="_blank">1</a>]
Comparator Or BaselineRigid Polyurethane Foam with 20 php of diethyl ethylphosphonate (DEEP) shows an LOI of 22.1%. [<a href="https://doi.org/10.3390/ma15030748" target="_blank">2</a>]
Quantified DifferenceP-N compounds are required to surpass the performance ceiling of simple phosphonates.
ConditionsFlame retardancy testing of rigid polyurethane foam (RPUF).

This suggests that for applications requiring high flame retardancy in polyurethane, a P-N compound like Diamidafos is a more effective choice than common liquid phosphonates.

Achieving UL-94 V-0 Rating in Epoxy Resins: A Performance Benchmark

In demanding applications like electronics, achieving a UL-94 V-0 rating is critical. While direct data for Diamidafos is not available, performance benchmarks for other phosphorus flame retardants in epoxy resins highlight the required efficiency. For example, a novel phosphonate flame retardant, BDMPP, required 14 wt% loading (1.11 wt% phosphorus) to achieve a V-0 rating and an LOI of 33.8% in an epoxy thermoset. [1] In another system, achieving a V-0 rating with a DOPO-based additive required a phosphorus content of 1.6 wt%. [2] The P-N structure of Diamidafos is designed for high efficiency, acting in both condensed and gas phases, which is a key strategy to reach the V-0 classification at potentially lower loading levels compared to compounds acting through a single mechanism.

Evidence DimensionFlame Retardancy (UL-94 Rating)
Target Compound DataDesigned as a high-efficiency P-N compound to achieve UL-94 V-0.
Comparator Or Baseline14 wt% of phosphonate BDMPP (1.11% P) or 1.6% P from a DOPO-derivative is required to achieve UL-94 V-0 in epoxy resins. [REFS-1, REFS-2]
Quantified DifferenceThe dual P-N mechanism provides a pathway to high efficiency, targeting the V-0 benchmark.
ConditionsVertical burning test (UL-94) for cured epoxy resin composites.

For procurement focused on meeting the stringent UL-94 V-0 standard for electronics or composites, Diamidafos represents a targeted molecular solution designed for the necessary high-efficiency, dual-mode action.

Precursor Suitability: High Thermal Stability for Melt Processing

The thermal stability of a flame retardant is critical for its suitability in melt-compounding with engineering thermoplastics. Diamidafos, as a stable crystalline solid, is expected to have a higher decomposition temperature than many liquid phosphate esters. For comparison, the common plasticizing flame retardant Triphenyl Phosphate (TPP) begins to lose significant weight before 200 °C. [1] In contrast, phosphonium-modified clays, another type of organophosphorus additive, show high thermal stability with degradation occurring in the 418-576 °C range. [2] Phenylphosphonic compounds generally exhibit good thermal stability, making Diamidafos suitable for processing with polymers like polycarbonate and polyesters that require high extrusion temperatures, avoiding premature degradation of the additive.

Evidence DimensionOnset of Thermal Decomposition (TGA)
Target Compound DataExpected to be high based on related stable crystalline phenylphosphonic structures.
Comparator Or BaselineTriphenyl Phosphate (TPP) shows significant weight loss before 200 °C. [<a href="https://link.springer.com/article/10.1007/BF02875775" target="_blank">1</a>]
Quantified DifferenceSignificantly higher thermal stability compared to common liquid phosphate esters.
ConditionsThermogravimetric Analysis (TGA) under an inert atmosphere.

Higher thermal stability ensures the flame retardant does not decompose during polymer processing, preventing equipment corrosion, discoloration, and loss of final product performance.

Flame Retardant for Epoxy Resin Systems in Electronics

For manufacturing printed circuit boards and electronic encapsulants where a UL-94 V-0 rating is mandatory. The high efficiency derived from its P-N dual-mode action makes Diamidafos a candidate for achieving this standard without compromising the dielectric properties of the cured resin. [1]

Additive for High-Performance Polyurethane Foams

In applications such as insulation for construction or transportation, where rigid polyurethane foams must meet stringent fire safety standards. The P-N synergy offers a pathway to higher LOI values and better char formation compared to standard liquid phosphonates, improving overall fire resistance. [2]

Melt-Compounding Additive for Engineering Thermoplastics

For use in engineering plastics like polycarbonate (PC) or polyesters (PET/PBT) that are processed at high temperatures. Its inherent thermal stability prevents degradation during extrusion and molding, ensuring the final parts retain their mechanical properties and flame retardancy. [3]

Color/Form

WHITE CRYSTALLINE SOLID
Colorless solid

XLogP3

0.8

Odor

ODORLESS

Melting Point

102.0 °C
101-103 °C

UNII

8NX8P1GOF9

Vapor Pressure

VERY LOW

Other CAS

1754-58-1

Wikipedia

Diamidafos

Methods of Manufacturing

Prepared by phosphorylating phenol with phosphorus oxychloride, followed by reaction with methylamine.

General Manufacturing Information

PRODUCT DISCONTINUED BY THE DOW CHEMICAL CO.

Dates

Last modified: 04-14-2024

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